Benzoylcholine Bromide

説明

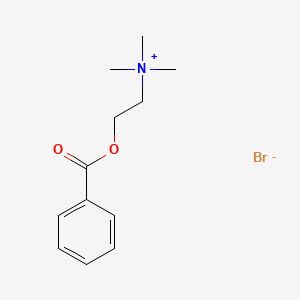

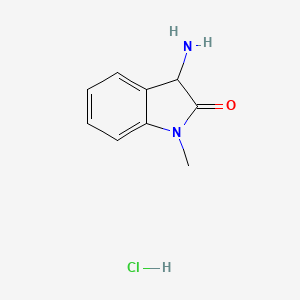

Benzoylcholine bromide (BCB) is an organic compound that is widely used in scientific research for its unique properties and for its ability to interact with other molecules in a variety of ways. BCB is a choline ester, which means it is a derivative of choline, and it is composed of a benzoyl group and a bromide group. BCB has been studied extensively in research laboratories, and it has been used to study the biochemical and physiological effects of various compounds.

Safety and Hazards

作用機序

Target of Action

Benzoylcholine Bromide is a biochemical reagent that interacts with various targets in the body. It has been found to have strong nicotine-like properties and weak muscarine-like properties . This suggests that its primary targets are likely to be nicotinic and muscarinic receptors, which play crucial roles in the nervous system.

Mode of Action

This compound interacts with its targets in a complex manner. It has been found to possess both a hexamethonium-resistant and an atropine-resistant stimulant action . This suggests that it can stimulate its targets even in the presence of hexamethonium and atropine, which are known to inhibit the activity of nicotinic and muscarinic receptors, respectively .

Biochemical Pathways

The modulation of these pathways can lead to various downstream effects, such as changes in muscle contraction and salivary secretion .

Pharmacokinetics

It is known that the compound can cause physiological effects at relatively low doses . This suggests that it may have good bioavailability and can effectively reach its targets in the body.

Result of Action

The action of this compound leads to a variety of physiological effects. For example, it has been found to cause hypotension in dogs at doses of 0.1 mg/kg, and hypertension at higher doses . It can also cause contraction of the rabbit ileum and rectus abdominis muscle of the frog, and increase salivary secretion in dogs . These effects are likely to result from its interaction with nicotinic and muscarinic receptors and the subsequent modulation of acetylcholine-mediated pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as hexamethonium and atropine, can affect its stimulant action . Additionally, the physiological environment, such as the pH and temperature, may also influence its stability and efficacy.

生化学分析

Biochemical Properties

Benzoylcholine Bromide plays a significant role in biochemical reactions, particularly in the study of cholinergic systems. It interacts with enzymes such as acetylcholinesterase, where it acts as a substrate, leading to the hydrolysis of the ester bond . This interaction is crucial for understanding the enzyme’s specificity and catalytic mechanisms. Additionally, this compound exhibits both nicotine-like and muscarine-like properties, albeit with varying degrees of potency . These interactions highlight its importance in studying neurotransmission and receptor activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause hypotension in dogs at low doses and hypertension at higher doses . In rabbits, it induces contraction of the ileum and rectus abdominis muscle, and increases salivary secretion . These effects suggest that this compound influences cell signaling pathways, particularly those involving cholinergic receptors. Furthermore, its impact on gene expression and cellular metabolism is evident from its ability to modulate neurotransmitter release and receptor activity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cholinergic receptors and enzymes. It binds to acetylcholinesterase, leading to the hydrolysis of the ester bond and the subsequent release of choline and benzoic acid . This reaction is essential for understanding the enzyme’s catalytic mechanism and its role in neurotransmission. Additionally, this compound’s nicotine-like and muscarine-like properties are attributed to its ability to interact with nicotinic and muscarinic receptors, respectively . These interactions result in the modulation of receptor activity and neurotransmitter release.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been noted that small doses given before effective doses can block stimulant effects . This temporal aspect is crucial for understanding the stability and degradation of this compound in experimental conditions. Long-term studies have shown that this compound can cause sustained changes in cellular function, particularly in cholinergic systems . These findings underscore the importance of considering temporal effects when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it causes hypotension in dogs, while higher doses result in hypertension . In rabbits, a dose of 50 mg/kg causes head-drop, indicating its potent effect on the central nervous system . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid toxic or adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to cholinergic systems. It is hydrolyzed by acetylcholinesterase, resulting in the formation of choline and benzoic acid . This reaction is crucial for maintaining the balance of neurotransmitters in the nervous system. Additionally, this compound’s interaction with cholinergic receptors influences metabolic flux and metabolite levels, further emphasizing its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with cholinergic receptors, which facilitate its uptake and distribution in cholinergic neurons . This interaction is essential for understanding its localization and accumulation in specific tissues. Additionally, this compound’s distribution is influenced by its solubility and binding affinity to cellular components.

Subcellular Localization

This compound’s subcellular localization is primarily within cholinergic neurons, where it interacts with cholinergic receptors and enzymes . Its activity and function are influenced by its localization, as it modulates neurotransmitter release and receptor activity. The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further affecting its function and activity.

特性

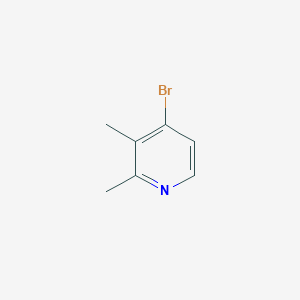

IUPAC Name |

2-benzoyloxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.BrH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWKZCQHFFILJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626188 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24943-60-0 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylcholine Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)

![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)